molecular formula C22H21N3O4 B2759022 Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate CAS No. 1251574-46-5

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate

Cat. No.: B2759022
CAS No.: 1251574-46-5
M. Wt: 391.427
InChI Key: ASPMGRZFCTXYED-UHFFFAOYSA-N
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Description

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C({22})H({21})N({3})O({4}) This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzoate ester, which is often used in medicinal chemistry for its pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Coupling with Butylamine: The quinoline derivative is then reacted with butylamine to form the quinolin-8-ylamino butyl intermediate.

    Carbamoylation: This intermediate undergoes carbamoylation with an appropriate isocyanate to form the carbamoyl derivative.

    Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-carboxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s quinoline moiety is known for its biological activity, including antimicrobial and antimalarial properties. Research into this compound could lead to the development of new pharmaceuticals targeting these areas.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate would depend on its specific application. In a biological context, the quinoline moiety could intercalate with DNA, inhibiting replication and transcription processes. The carbamoyl group might interact with enzymes, potentially inhibiting their activity by forming stable complexes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with known antimicrobial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Benzoate Esters: Commonly used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester, providing a dual functionality that can be exploited in various scientific and industrial applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

methyl 4-[[4-oxo-4-(quinolin-8-ylamino)butyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPMGRZFCTXYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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